Nitrosulindac

Description

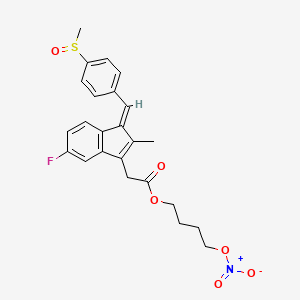

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24FNO6S |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

4-nitrooxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |

InChI |

InChI=1S/C24H24FNO6S/c1-16-21(13-17-5-8-19(9-6-17)33(2)30)20-10-7-18(25)14-23(20)22(16)15-24(27)31-11-3-4-12-32-26(28)29/h5-10,13-14H,3-4,11-12,15H2,1-2H3/b21-13- |

InChI Key |

CMZSMYLJISCEDU-BKUYFWCQSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OCCCCO[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OCCCCO[N+](=O)[O-] |

Synonyms |

NCX 1102 NCX-1102 NCX1102 nitrosulindac |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modificational Strategies of Nitrosulindac

Classical Nitrosulindac Synthesis Pathways

The conventional synthesis of this compound, chemically known as (Z)-5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid 4-(nitrooxy)butyl ester, involves the covalent attachment of a nitric oxide-donating moiety to the sulindac (B1681787) backbone. aacrjournals.org This process is primarily achieved through esterification.

The most direct synthetic route to this compound involves an esterification reaction. ebi.ac.ukmonash.edu This chemical reaction forms an ester by linking the carboxylic acid group of sulindac with an alcohol that carries a nitrooxy group, which serves as the nitric oxide donor.

The general mechanism for this synthesis is a condensation reaction where sulindac, a carboxylic acid, reacts with a suitable alcohol, such as 4-(nitrooxy)butanol. ebi.ac.ukmonash.edu This reaction is typically facilitated by an acid catalyst and results in the formation of an ester bond, covalently linking the sulindac molecule to the NO-donating spacer, with water as a byproduct. monash.edu The choice of an alkyl nitrate (B79036) ester as the NO donor is a common strategy in the development of NO-NSAIDs. nih.gov

Table 1: Key Reactants in Classical this compound Synthesis

| Reactant | Chemical Role |

|---|---|

| Sulindac | Parent drug, provides the carboxylic acid functional group. ebi.ac.uknih.gov |

| 4-(nitrooxy)butanol | NO-donor precursor, provides the alcohol functional group for esterification and the nitrooxy moiety for NO release. |

The controlled attachment of the nitric oxide moiety is crucial for creating a viable prodrug. The strategy hinges on the specific and predictable chemical reaction between the parent drug and the NO-donating linker. By utilizing the carboxylic acid functional group inherent to sulindac, chemists can direct the conjugation to a specific site on the molecule, ensuring that the pharmacological activity of the parent drug is masked until the prodrug is metabolized. ijnrd.org

The formation of an ester linkage is a deliberate choice, as ester bonds are susceptible to hydrolysis by esterase enzymes present in the body. scielo.brmdpi.com This enzymatic cleavage is the intended mechanism for the controlled, simultaneous release of the active sulindac and the nitric oxide donor. This strategy ensures that the two therapeutic components are delivered together. nih.gov

Esterification-Based Nitric Oxide Donor Conjugation

Advanced Synthetic Approaches for this compound Analogues

Research beyond the classical synthesis has explored the creation of this compound analogues with potentially improved properties. These advanced approaches include stereoselective synthesis and the design of novel linkers to fine-tune the drug's behavior.

Sulindac is a chiral molecule, possessing a stereocenter at the sulfur atom of its methylsulfinyl (sulfoxide) group. ebi.ac.uknih.gov This means that sulindac, and consequently this compound, can exist as different stereoisomers (enantiomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit distinct biological activities and metabolic profiles.

Therefore, a key advanced synthetic strategy is the stereoselective synthesis of this compound. egrassbcollege.ac.inrsc.org Such methods aim to produce a single, desired stereoisomer, which could offer a better therapeutic index or a more predictable pharmacological effect compared to a racemic mixture of isomers. egrassbcollege.ac.in While specific methods for this compound are proprietary, the synthesis would involve either using an enantiomerically pure form of sulindac as the starting material or employing chiral catalysts or auxiliaries during the synthesis to control the stereochemical outcome of the reaction. nih.govresearchgate.net

The linker connecting the NSAID to the NO donor is a critical determinant of the prodrug's release kinetics. The chemical nature of this linker dictates the stability of the molecule and the rate at which it is cleaved in vivo to release nitric oxide. The 4-(nitrooxy)butyl ester in this compound is designed for enzymatic cleavage by esterases. scielo.brmdpi.com

Advanced strategies involve designing and synthesizing a variety of linkers to achieve different release profiles. By modifying the linker's structure, the rate of NO release can be tuned to be faster or slower, potentially optimizing the therapeutic effect for specific conditions. For example, research into other NO-NSAIDs has explored a range of linker types. nih.govresearchgate.net

Table 2: Linker Strategies for Modifying NO-NSAID Release Kinetics

| Linker Type | Linkage | General Impact on Release |

|---|---|---|

| Ester | -COO- | Susceptible to enzymatic cleavage by esterases, providing a controlled release mechanism. scielo.brnih.gov |

| Double Ester | -OCOO- | Can alter the rate of hydrolysis compared to a single ester linkage. nih.gov |

| Amide | -CONH- | Generally more stable to hydrolysis than esters, potentially leading to slower release. nih.gov |

| Imide | -CON(R)CO- | Offers different stability and cleavage kinetics compared to simple amides or esters. nih.gov |

| Disulfide | -S-S- | Can be designed for cleavage in specific redox environments within the body. nih.gov |

Furthermore, the synthesis of analogues using entirely different NO-donating structures, such as sydnonimines (SI), represents a significant modification strategy. rsc.orgrsc.org Sydnonimine analogues of this compound have been synthesized, offering a different mechanism and rate of NO release that is not dependent on esterase activity but on other physiological conditions. rsc.org

Stereoselective Synthesis for Chiral this compound Forms

Prodrug Design Principles for this compound

The development of this compound is rooted in established prodrug design principles. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. ijnrd.org This approach is often used to overcome undesirable properties of the parent drug. mdpi.comnih.gov

The primary rationale for designing NSAID prodrugs like this compound is to mitigate the significant gastrointestinal side effects associated with chronic NSAID use. nih.gov These side effects are largely caused by the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins (B1171923) that protect the stomach lining. nih.gov

The design of this compound as an NO-donating prodrug is a specific strategy to address this issue. The core principles are:

Covalent Linkage : The NSAID (sulindac) is covalently attached to an NO-releasing moiety, creating a single chemical entity. aacrjournals.org

Masking Activity : The ester linkage temporarily inactivates the carboxylic acid group of sulindac, which is important for its COX-inhibitory activity.

Coordinated Release : The prodrug is designed to be stable until it reaches the systemic circulation, where it is cleaved by enzymes (esterases) to release both sulindac and nitric oxide at the same site. nih.govscielo.br

Synergistic Protection : The released nitric oxide exerts cytoprotective effects on the gastric mucosa, counteracting the damaging effects of the simultaneously released sulindac. aacrjournals.orgnih.gov This is the key principle behind the "safer NSAID" concept.

| Unified Pharmacokinetics | To ensure that both the NSAID and the NO donor are absorbed and distributed as a single molecule, leading to a coordinated release. |

In essence, this compound is a hybrid prodrug designed not just to delay the action of a drug but to add a complementary, protective function through the release of a second bioactive molecule.

Rationale for Bioreversible this compound Prodrug Development

A prodrug is a pharmacologically inactive compound that undergoes metabolic conversion within the body to become an active drug. nih.govgoodrx.com The development of this compound as a bioreversible prodrug was driven by several key scientific rationales aimed at improving upon the properties of its parent compound, sulindac.

The primary impetus for creating nitric oxide-releasing NSAIDs (NO-NSAIDs) was to address the gastrointestinal (GI) toxicity associated with conventional NSAIDs. nih.gov NSAIDs can damage the gastroduodenal mucosa by inhibiting the synthesis of prostaglandins, which are cytoprotective. nih.govremedypublications.com The rationale was that by attaching an NO-releasing group, the resulting compound could deliver NO locally to the gastric mucosa. nih.gov Nitric oxide has cytoprotective properties similar to prostaglandins, and it was hypothesized that its release would counteract the mucosal damage caused by the NSAID component. aacrjournals.orgnih.gov

Beyond mitigating GI side effects, this chemical modification was found to enhance some of the therapeutic properties of the parent drug. aacrjournals.org Research has indicated that NO-NSAIDs can exhibit greater anti-inflammatory and anticancer activities compared to the native NSAIDs. aacrjournals.org

The "bioreversible" nature of this compound is crucial to its function. The compound is designed to be chemically stable until it is acted upon by enzymes in the body. nih.gov The breakdown of NO-NSAIDs is primarily mediated by esterase enzymes, which are ubiquitous in biological tissues. nih.gov These enzymes cleave the ester bond connecting the sulindac molecule to the NO-donating spacer, releasing both the parent drug and the NO moiety. nih.gov This enzymatic process ensures that the active components are released following administration, fulfilling the definition of a prodrug. ebi.ac.uk

| Rationale | Scientific Basis | Supporting Evidence |

| Mitigation of GI Toxicity | Conventional NSAIDs inhibit prostaglandin (B15479496) synthesis, reducing gastric mucosal protection. The NO moiety released from this compound is cytoprotective to the gastric mucosa. nih.gov | Numerous studies have demonstrated that NO-NSAIDs protect the gastric mucosa from damage that parent NSAIDs would typically cause. nih.gov |

| Enhanced Therapeutic Efficacy | The addition of an NO-donating group has been shown to increase the anti-inflammatory and anticancer properties of the parent NSAID. aacrjournals.org | Studies on various cancer cell lines have shown that this compound has greater antiproliferative potency than sulindac. aacrjournals.orgresearchgate.net |

| Bioreversible Activation | As a prodrug, this compound is inactive until metabolized. It is designed for enzymatic cleavage, primarily by esterases, to release the active parent drug (sulindac) and the NO-donating group. nih.gov | The catabolism of NO-NSAIDs is achieved enzymatically, a key feature of bioreversible prodrugs. nih.gov |

Theoretical Targeted Delivery Conjugates for Mechanistic Study

To investigate the specific mechanisms of action and to enhance cell-type selectivity, theoretical drug delivery systems involving the conjugation of this compound to targeting moieties have been considered. These conjugates are designed to deliver the therapeutic payload specifically to target cells, such as cancer cells, which can help in elucidating its biological effects while minimizing off-target interactions. nih.gov

Targeted delivery conjugates typically consist of three main components: a targeting ligand, a linker, and the drug payload. plos.orgbinaytara.org The targeting ligand (e.g., an antibody or peptide) binds to specific receptors or antigens on the surface of target cells. binaytara.orgmdpi.com The linker connects the ligand to the drug and is often designed to be cleaved under specific conditions, such as the acidic environment inside a cell's lysosome, to release the active drug. binaytara.org

Antibody-Drug Conjugates (ADCs): A theoretical approach for a mechanistic study would be to create an ADC with this compound as the payload. plos.org For instance, an antibody that recognizes a tumor-specific antigen, like prostate-specific membrane antigen (PSMA) in prostate cancer or HER2 in breast cancer, could be conjugated to this compound. nih.govbinaytara.org Upon binding to the cancer cell, the ADC would be internalized. binaytara.org Subsequent cleavage of the linker within the cell would release this compound, allowing researchers to study its effects—such as the induction of apoptosis or cell cycle arrest—in a highly localized and targeted manner. aacrjournals.org

Peptide-Drug Conjugates: Another strategy involves using peptides as targeting ligands. nih.gov A well-studied example is the use of RGD (Arginine-Glycine-Aspartic acid) peptides, which target integrin receptors that are often overexpressed on the surface of cancer cells and are involved in angiogenesis and metastasis. nih.gov A conjugate of an RGD peptide and this compound could be used to study the drug's impact on integrin-expressing cells specifically. This approach has been explored with related compounds; for example, a molecule was developed combining an NO donor, a drug (abiraterone), and an RGD peptide sequence to target cancer cells. rsc.org

These targeted strategies are invaluable for mechanistic studies as they allow for the precise delivery of the drug to the intended site of action, helping to differentiate between the drug's effects on target cells versus systemic or off-target effects.

| Conjugate Type | Targeting Moiety (Example) | Payload | Linker Type (Theoretical) | Mechanistic Question Addressed |

| Antibody-Drug Conjugate (ADC) | Anti-PSMA Antibody | This compound | Cleavable (e.g., pH-sensitive) | What is the direct cytotoxic effect of this compound on PSMA-expressing prostate cancer cells, independent of systemic exposure? nih.govbinaytara.org |

| Peptide-Drug Conjugate | RGD Peptide | This compound | Cleavable | How does this compound affect integrin-expressing cells, and can its delivery via this pathway inhibit processes like cell adhesion or migration? nih.govrsc.org |

| Sydnonimine (SI) Analogue Conjugate | Integrin-binding RGD peptide | SI-Abiraterone | Covalent | Can a hybrid molecule containing an NO-donor (SI), a known anticancer drug, and a targeting peptide enhance cytotoxicity in a targeted manner? rsc.org |

Molecular Pharmacological Investigations of Nitrosulindac

Elucidation of Mechanism of Action Through Molecular Target Identification

Nitrosulindac is a synthetic compound derived from the non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787). It belongs to a class of agents known as nitric oxide (NO)-donating NSAIDs (NO-NSAIDs). The addition of a nitrooxybutyl moiety to the parent compound, sulindac, confers unique pharmacological properties that extend beyond simple cyclooxygenase inhibition. This section will delve into the molecular mechanisms that underpin the diverse biological activities of this compound.

Cyclooxygenase Isoform (COX-1, COX-2) Inhibition Kinetics and Selectivity

This compound, like its parent compound sulindac, functions as an inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923). nih.gov There are two primary isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function and platelet aggregation. nih.gov In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory processes. nih.gov

The inhibitory activity of NSAIDs against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 is used to determine the selectivity of an NSAID. researchgate.net

It's important to note that the kinetics of COX inhibition can be complex and vary between different NSAIDs, including competitive, time-dependent, and covalent inhibition. nih.govnih.gov This complexity can influence the interpretation of IC50 values, as they can be affected by experimental conditions. nih.govnih.gov

Table 1: Comparative COX Inhibition of Select NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

|---|---|---|---|

| Lornoxicam (B1675139) | 0.005 | 0.008 | 0.625 |

| Ibuprofen (B1674241) | 13 | 370 | 0.035 |

| Indomethacin | 0.1 µg/mL | 5 µg/mL | - |

| SC-560 | 0.009 | 6.3 | 0.0014 |

| Celecoxib | 4-19 | 0.003-0.006 | ~1500 |

Data sourced from multiple studies and may vary based on experimental conditions. nih.govselleckchem.comnih.gov

Nitric Oxide Release Dynamics and Bioavailability at the Molecular Level

A defining feature of this compound is its ability to release nitric oxide (NO). This is achieved through the enzymatic cleavage of the nitrooxybutyl group from the parent sulindac molecule. The release of NO contributes significantly to the pharmacological profile of this compound, distinguishing it from traditional NSAIDs. nih.gov

The bioavailability of NO at the molecular level is a critical factor in its biological effects. Studies with other NO-donating compounds, such as S-nitrosoglutathione (GSNO), have shown that NO can be released in a controlled and sustained manner. nih.gov This controlled release is important for mediating various cellular signaling pathways. For example, NO can activate guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in vasodilation and other physiological processes.

Furthermore, the interaction of NO with other molecules, such as superoxide (B77818), can influence its bioavailability. nih.gov The simultaneous release of NO and scavenging of superoxide by some compounds can preserve the active concentration of NO, enhancing its biological activity. nih.gov The specific dynamics of NO release from this compound and its subsequent interactions within the cellular microenvironment are key to understanding its full range of actions.

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. openrheumatologyjournal.comendocrine.org There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. smw.ch These receptors are activated by a variety of endogenous and synthetic ligands, including fatty acids and certain drugs. openrheumatologyjournal.comnih.gov

Research suggests that the biological activities of this compound may involve interactions with PPARs. While direct binding studies for this compound are not detailed in the provided results, the nitric oxide component of the molecule is known to influence PPAR activity. nih.gov For instance, NO has been shown to activate PPARγ through a p38 MAPK signaling pathway in endothelial cells. nih.gov This activation is independent of cGMP and leads to the induction of PPARγ target genes. nih.gov

Furthermore, some endogenous ligands for PPARγ, such as nitrolinoleic acid, are products of nitric oxide-dependent reactions. nih.gov This suggests a potential mechanism whereby the NO released from this compound could lead to the formation of endogenous PPARγ ligands, thereby activating this receptor. The activation of PPARγ is known to have anti-inflammatory effects and can influence the expression of genes involved in cell proliferation and differentiation. plos.orguniprot.org

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling Pathways

Nuclear factor kappa B (NF-κB) is a family of transcription factors that play a central role in regulating inflammatory responses, immune function, and cell survival. frontiersin.orgwikipedia.org The NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the transcription of genes involved in inflammation and cell proliferation. nih.gov Dysregulation of NF-κB signaling is associated with various diseases, including cancer and inflammatory disorders. nih.govmdpi.com

This compound has been shown to modulate the NF-κB signaling pathway. This modulation is thought to be a key component of its anti-inflammatory and anti-cancer effects. The parent compound, sulindac, has been reported to inhibit the NF-κB pathway at the level of IκB kinase β (IKKβ). mdpi.com IKKβ is a crucial enzyme in the canonical NF-κB pathway, responsible for phosphorylating the inhibitory protein IκBα, which leads to its degradation and the subsequent activation of NF-κB. wikipedia.orgcellsignal.com

The nitric oxide component of this compound may also contribute to the modulation of NF-κB. NO can influence NF-κB activity through various mechanisms, including S-nitrosylation of proteins within the signaling cascade. nih.gov For example, S-nitrosylation of the FLICE inhibitory protein (FLIP) can regulate its ability to activate NF-κB. nih.gov By inhibiting the NF-κB pathway, this compound can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.

Influence on Wnt/β-catenin Signaling Cascades

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, tissue homeostasis, and cell fate determination. nih.govdovepress.com The central component of this pathway is β-catenin, a protein that can act as a transcriptional coactivator. plos.org In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes the proteins Axin, APC, GSK-3β, and CK1α. oncotarget.comwikipedia.orgnih.gov

Aberrant activation of the Wnt/β-catenin pathway is implicated in the development of various cancers. nih.gov this compound has been found to influence this signaling cascade. The parent compound, sulindac, is known to promote the degradation of β-catenin. This effect is mediated, at least in part, by the inhibition of cGMP-dependent phosphodiesterase (PDE), leading to an increase in cGMP levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates β-catenin, marking it for degradation.

The nitric oxide released from this compound can also activate the cGMP/PKG pathway, thus potentiating the degradation of β-catenin. By promoting the degradation of β-catenin, this compound can inhibit the transcription of Wnt target genes that are involved in cell proliferation and survival. plos.orgcellsignal.comnih.gov

Induction of Apoptotic Pathways and Related Molecular Mechanisms (e.g., Caspase Activation, Mitochondrial Membrane Potential Alterations)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is characterized by a series of biochemical events, including the activation of caspases and alterations in the mitochondrial membrane potential. nih.govmdpi.com this compound has been shown to be a potent inducer of apoptosis in various cell types, particularly cancer cells. nih.gov

One of the key mechanisms by which this compound induces apoptosis is through the activation of caspases. Caspases are a family of proteases that, once activated, execute the apoptotic program by cleaving a variety of cellular substrates. nih.gov The activation of caspases can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This compound can trigger the intrinsic apoptotic pathway by causing a loss of mitochondrial membrane potential (ΔΨm). frontiersin.orgresearchgate.net The dissipation of ΔΨm is a critical event in apoptosis, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol. nih.gov Cytochrome c then participates in the formation of the apoptosome, a complex that activates the initiator caspase-9, which in turn activates effector caspases like caspase-3. mdpi.com The nitric oxide moiety of this compound is thought to play a significant role in inducing mitochondrial dysfunction and subsequent caspase activation.

Autophagy Induction and Associated Mechanistic Pathways

This compound has been observed to induce autophagy, a cellular process of self-degradation that is crucial for maintaining cellular homeostasis. numberanalytics.com This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for breakdown and recycling. numberanalytics.com The induction of autophagy can be triggered by various cellular stressors, including nutrient deprivation and oxidative stress. numberanalytics.com

The molecular mechanisms underlying this compound-induced autophagy are complex and can involve multiple signaling pathways. One of the key regulatory pathways in autophagy is the mTORC1 pathway. Under normal conditions, mTORC1 is active and suppresses autophagy. nih.gov However, under stress conditions, mTORC1 can be inhibited, leading to the activation of the ULK1 complex, which is essential for the initiation of autophagosome formation. nih.gov While direct evidence linking this compound to mTORC1 inhibition is still being investigated, the induction of cellular stress by this compound suggests a potential role for this pathway.

Another important aspect of autophagy regulation is the Beclin 1 protein complex. Beclin 1 is a core component of the class III PI3K complex, which is necessary for the nucleation of the autophagosome. frontiersin.org The activity of this complex can be modulated by its interaction with other proteins. For instance, the protein GLIPR2 can sequester Beclin 1, thereby inhibiting autophagy. frontiersin.org It has been shown that some autophagy-inducing peptides can release Beclin 1 from this sequestration, promoting autophagy. frontiersin.org Furthermore, the induction of autophagy by certain compounds requires essential autophagy genes such as Atg5 and Atg7. frontiersin.org

The induction of autophagy by pharmacological agents can also be linked to the degradation of specific cellular components, a process known as selective autophagy. plos.org For example, the selective degradation of immunoproteasomes by autophagy has been shown to reduce inflammation in macrophages. plos.org This process is mediated by selective autophagy receptors like p62/SQSTM1, which recognize and target ubiquitinated substrates to the autophagosome. plos.org

Reactive Oxygen Species Generation and Cellular Responses

This compound is known to generate reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. thermofisher.com ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of cellular metabolism. wikipedia.org However, at high concentrations, they can cause oxidative stress, leading to damage of cellular components like DNA, lipids, and proteins. thermofisher.comwikipedia.org

The generation of ROS by compounds like this compound can trigger a variety of cellular responses. Cells possess antioxidant defense mechanisms, including enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, to neutralize ROS and mitigate oxidative damage. wikipedia.org When ROS production overwhelms the cell's antioxidant capacity, it can lead to programmed cell death (apoptosis) or other forms of cellular damage. mdpi.com

The cellular response to oxidative stress involves a complex network of signaling pathways. ebi.ac.uk For example, ROS can activate the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis. mdpi.com This activation can occur through the oxidation of specific cysteine residues on p53, leading to its stabilization and activation. mdpi.com Activated p53 can then induce the expression of genes involved in cell cycle arrest or apoptosis, thereby eliminating damaged cells.

Furthermore, ROS can influence various cellular processes, including proliferation and differentiation. mdpi.com Low levels of ROS can act as signaling molecules to promote cell growth, while higher levels can induce senescence or cell death. mdpi.com The source of ROS within the cell is also a critical factor; for instance, mitochondrial ROS are generated as a byproduct of oxidative phosphorylation. thermofisher.com

The table below summarizes the cellular responses to ROS generation.

| Cellular Response | Description | Key Molecules Involved |

| Antioxidant Defense | Neutralization of ROS to prevent cellular damage. | Superoxide dismutase (SOD), Catalase, Glutathione peroxidase |

| Apoptosis | Programmed cell death to eliminate damaged cells. | p53, Caspases |

| Cell Cycle Arrest | Halting of the cell cycle to allow for DNA repair. | p53, p21 |

| Modulation of Proliferation | ROS levels can either promote or inhibit cell growth. | Mitogen-activated protein kinases (MAPKs) |

Cellular Responses and Signaling Network Perturbations

Regulation of Gene Expression Profiles in Response to this compound

This compound, as a nitric oxide (NO)-donating non-steroidal anti-inflammatory drug (NO-NSAID), can significantly alter gene expression profiles in cells. The release of NO can influence a wide range of cellular processes by modulating the activity of various transcription factors and signaling pathways. researchgate.netoup.com This regulation of gene expression is a key mechanism underlying the pharmacological effects of this compound. wikipedia.orgbio-rad.com

Studies have shown that N-nitroso compounds, a class to which this compound is related, can induce time-dependent changes in the transcriptomes of colon adenocarcinoma cells. nih.gov These changes affect pathways related to DNA damage, cell cycle regulation, apoptosis, and growth factor signaling. nih.gov Notably, nitrosamides, which are highly reactive, tend to elicit a strong gene expression response at earlier time points compared to nitrosamines. nih.gov

One of the key transcription factor families affected by NSAIDs and NO-NSAIDs is the Specificity protein (Sp) family, including Sp1, Sp3, and Sp4. core.ac.uk These transcription factors are often overexpressed in cancer cells and regulate the expression of many pro-oncogenic genes. core.ac.uk Some NSAIDs have been shown to downregulate Sp transcription factors, leading to a decrease in the expression of their target genes. core.ac.uk This downregulation can occur through caspase-dependent proteolysis of the Sp proteins. core.ac.uk

The table below provides examples of gene categories whose expression can be modulated by this compound and related compounds.

| Gene Category | Function | Potential Effect of this compound |

| Cell Cycle Regulators | Control the progression of the cell cycle. | Upregulation of cell cycle inhibitors (e.g., p21), leading to cell cycle arrest. nih.gov |

| Apoptosis-Related Genes | Regulate programmed cell death. | Upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., Bcl-2). |

| Pro-inflammatory Genes | Mediate inflammatory responses. | Downregulation of genes encoding inflammatory cytokines and enzymes (e.g., COX-2). |

| Angiogenesis-Related Genes | Control the formation of new blood vessels. | Downregulation of pro-angiogenic factors (e.g., VEGF). |

Modulation of Cellular Proliferation and Differentiation Mechanisms in In Vitro Models

This compound has demonstrated significant effects on cellular proliferation and differentiation in various in vitro models. oup.comnih.gov It has been shown to inhibit the proliferation of human prostatic and bladder carcinoma cell lines. oup.comnih.gov The anti-proliferative effects of this compound are often associated with the induction of apoptosis and cell cycle arrest. oup.comnih.gov

The nitric oxide (NO) released from this compound plays a crucial, concentration-dependent role in modulating cell proliferation. researchgate.netoup.com Low concentrations of NO may promote proliferation, while high concentrations tend to be cytotoxic and inhibit cell growth. researchgate.net The mechanisms behind NO's effects on proliferation include the activation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. oup.com

The differentiation of cells, the process by which a cell changes from one cell type to a more specialized type, can also be influenced by this compound. The modulation of cellular differentiation is a complex process involving changes in gene expression and cell signaling. mdpi.comnih.gov For instance, the differentiation of mesenchymal stem cells can be directed by various biophysical and biochemical cues, which can be influenced by compounds that alter the cellular microenvironment. mdpi.com Low-intensity pulsed ultrasound, for example, has been shown to regulate the proliferation and differentiation of neural stem cells through the Notch signaling pathway. sci-hub.se

The table below summarizes the effects of this compound on cellular proliferation and differentiation in different cell types.

| Cell Line | Effect on Proliferation | Effect on Differentiation | Key Signaling Pathways Involved |

| Prostate Cancer Cells (e.g., PC3) | Inhibition nih.gov | Induction of Apoptosis nih.gov | p53, p21 nih.gov |

| Bladder Carcinoma Cells | Inhibition oup.com | Not extensively studied | MAPK pathway oup.com |

| Colon Cancer Cells | Inhibition | Not extensively studied | Downregulation of Sp transcription factors core.ac.uk |

Angiogenesis Modulation at the Cellular and Molecular Level

This compound has been shown to modulate angiogenesis, the formation of new blood vessels from pre-existing ones. nih.gov This process is critical for tumor growth and metastasis, as tumors require a blood supply to grow beyond a certain size. The anti-angiogenic properties of this compound are a key aspect of its anti-cancer activity.

The nitric oxide (NO) released by this compound can have dual effects on angiogenesis, depending on its concentration. researchgate.net Low concentrations of NO can be pro-angiogenic, while high concentrations are generally inhibitory. researchgate.net this compound, by releasing high local concentrations of NO, is thought to exert an anti-angiogenic effect.

At the molecular level, this compound can modulate the expression and activity of key angiogenic factors. One of the most important pro-angiogenic factors is Vascular Endothelial Growth Factor (VEGF). nih.gov this compound can inhibit the expression of VEGF, thereby reducing the stimulation of endothelial cell proliferation and migration. frontiersin.org

Furthermore, this compound can affect the activity of matrix metalloproteinases (MMPs), a family of enzymes that degrade the extracellular matrix. scispace.com MMPs play a crucial role in angiogenesis by allowing endothelial cells to migrate and invade the surrounding tissue. nih.gov NO can modulate the expression and activation of MMPs, such as MMP-2 and MMP-9. scispace.com

The table below lists key molecules involved in angiogenesis that can be modulated by this compound.

| Molecule | Role in Angiogenesis | Effect of this compound/NO |

| Vascular Endothelial Growth Factor (VEGF) | Stimulates endothelial cell proliferation and migration. nih.gov | Inhibition of expression. |

| Matrix Metalloproteinases (MMPs) | Degrade the extracellular matrix, facilitating cell migration. nih.gov | Modulation of expression and activity. scispace.com |

| Angiopoietins | Regulate vessel maturation and stability. | Modulation of expression. |

| Fibroblast Growth Factor (FGF) | A pro-angiogenic growth factor. nih.gov | Modulation of activity. |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The development and optimization of this compound analogues are heavily reliant on structure-activity relationship (SAR) studies. researchgate.net These investigations systematically alter the chemical structure of the lead compound, this compound, to understand how specific molecular features influence its biological activity. researchgate.net The primary goal is to enhance therapeutic efficacy, improve selectivity for target enzymes, and modulate pharmacokinetic properties. For this compound and other nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs), SAR studies are particularly complex, as they must consider the interplay between the parent NSAID scaffold, the NO-donating moiety, and the chemical linker that connects them. researchgate.net

Impact of Nitric Oxide Moiety Position and Linker Chemistry on Molecular Interactions

The linker's chemical properties, such as its length, rigidity, and susceptibility to enzymatic cleavage, directly influence the rate and location of NO release. mdpi.com For instance, NO-NSAIDs can be synthesized with a nitroxybutyl or a nitrosothiol group attached via a short-chain ester linkage. nih.gov Research has shown that the linker itself can possess intrinsic pharmacological activity that may augment or even dominate the effects of the parent drug and the released NO. mdpi.com

An example of the linker's importance is seen in the NO-donating aspirin (B1665792) analogue, NCX-4040. In this case, the pharmacological activity is largely dictated by the linker, which upon metabolism, forms a reactive p-quinone methide species. mdpi.com This suggests that the biological effects of some NO-NSAIDs may not solely be attributable to the release of nitric oxide. nih.gov

In a study involving ibuprofen-derived NO donors, two different linkers were used: a benzyl (B1604629) linker (Nitrated Ibuprofen Benzyl linker, NIB) and an ethyl linker (Nitrated Ibuprofen Ethyl linker, NIE). spandidos-publications.com While both compounds were capable of intracellular NO release, their mechanisms appeared to differ, highlighting the influence of the linker chemistry on the molecule's behavior. spandidos-publications.com Similarly, the nitro-NSAID NCX-2216, which consists of a nitroxybutyl ester moiety linked to flurbiprofen (B1673479) via a ferulic acid linker, demonstrates unique actions not observed with the parent NSAID, flurbiprofen, alone. jneurosci.org This suggests that the combination of the NO-releasing group and the specific linker confers novel properties to the NSAID. jneurosci.org

| Analogue Type | Linker/Moiety | Parent NSAID | Key SAR Finding | Reference |

|---|---|---|---|---|

| NCX-4040 | Aromatic "linker" | Aspirin | The linker's metabolism to a quinone methide dictates pharmacological activity, not just NO release. | mdpi.com |

| NCX-2216 | Nitroxybutyl ester with ferulic acid linker | Flurbiprofen | The combined NO-releasing group and linker confer novel properties not seen with the parent NSAID. | jneurosci.org |

| Nitrated Ibuprofen Benzyl linker (NIB) | Benzyl linker | Ibuprofen | Demonstrates a distinct NO release mechanism compared to analogues with different linkers. | spandidos-publications.com |

| Nitrated Ibuprofen Ethyl linker (NIE) | Ethyl linker | Ibuprofen | Showed different NO release characteristics compared to the benzyl-linked analogue. | spandidos-publications.com |

Substituent Effects on Enzymatic Inhibition Profiles

The primary mechanism of action for NSAIDs, including sulindac and its derivatives, is the inhibition of cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms, COX-1 and COX-2, which, despite sharing about 60% of their amino acid sequence homology and having similar catalytic regions, have a key structural difference in their active sites. mdpi.com The active site of COX-2 is approximately 25% larger than that of COX-1 due to the substitution of an isoleucine residue in COX-1 with a smaller valine residue in COX-2. mdpi.com This difference in the active site volume allows for the design of selective COX-2 inhibitors. mdpi.combrieflands.com

For this compound analogues, modifications to the sulindac scaffold can significantly alter their potency and selectivity for COX-1 versus COX-2. While this compound itself is a non-selective COX inhibitor, strategic placement of different substituents can shift its inhibitory profile. nih.gov The nature of the substituents on the aromatic rings of the sulindac core can influence how the molecule fits into the active sites of the COX isoforms. For example, adding bulky substituents may favor binding to the larger COX-2 active site, potentially increasing COX-2 selectivity.

In the broader context of NSAID development, it has been observed that N-substitution on certain heterocyclic systems is essential for potent COX-2 inhibitory activity, with larger substituents on the nitrogen atom improving potency. brieflands.com Conversely, modifications can also decrease inhibitory effects. For instance, some methanesulfonamide (B31651) analogues of rofecoxib (B1684582) showed reduced COX-2 inhibitory potency compared to the parent compound. brieflands.com The amide of sulindac sulfide (B99878), while having reduced COX inhibitory activity, has demonstrated noteworthy antitumor properties, indicating that modulation of enzymatic inhibition can lead to different therapeutic applications. mdpi.com

| Analogue Class | Substituent Modification | Effect on Enzymatic Inhibition | Reference |

|---|---|---|---|

| Pyridazinone-based COX-2 inhibitors | N-substitution with larger groups | Increased COX-2 inhibitory potency. | brieflands.com |

| Rofecoxib analogues | Methanesulfonamide substitution | Decreased COX-2 inhibitory potency and selectivity. | brieflands.com |

| Sulindac sulfide analogues | Amide functional group | Reduced COX inhibitory activity but enhanced antitumor activity. | mdpi.com |

Stereochemical Influences on Target Binding and Cellular Activity

Stereochemistry plays a fundamental role in the biological activity of many drugs, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Sulindac is a chiral molecule, possessing a stereocenter at the sulfoxide (B87167) group, and it is typically administered as a racemic mixture of its R- and S-epimers. nih.gov These epimers are not biologically equivalent.

The parent drug, sulindac, is a prodrug that is metabolized in the body. mdpi.com The S-epimer of sulindac is reduced to sulindac sulfide, which is the active NSAID responsible for COX inhibition. nih.gov This reduction is catalyzed by the enzyme methionine sulfoxide reductase (Msr) A. In contrast, the R-epimer is reduced by an enzyme that has similarities to MsrB. nih.gov Both epimers can be oxidized to the inactive sulindac sulfone, a reaction primarily carried out by the cytochrome P450 system. nih.gov

| Stereoisomer | Metabolic Pathway | Key Biological Characteristic | Reference |

|---|---|---|---|

| (S)-Sulindac | Reduced to active sulindac sulfide by Methionine Sulfoxide Reductase A (MsrA). | The precursor to the active COX-inhibiting metabolite. | nih.gov |

| (R)-Sulindac | Reduced by a MsrB-like enzyme. | Metabolized differently from the S-epimer, contributing to the overall biological effect. | nih.gov |

| Both Epimers | Oxidized to inactive sulindac sulfone by cytochrome P450 enzymes. | Both can protect normal cells and enhance killing of cancer cells under oxidative stress. | nih.govnih.gov |

Pre-clinical Mechanistic Studies of this compound in Non-Human Biological Systems

This compound, a nitric oxide (NO)-donating derivative of the non-steroidal anti-inflammatory drug (NSAID) sulindac, has been the subject of extensive pre-clinical research to elucidate its mechanisms of action. These investigations, conducted in various non-human biological systems, have revealed a complex interplay of cellular and molecular pathways through which this compound exerts its effects.

Pre Clinical Mechanistic Studies in Non Human Biological Systems

In Vitro Cellular Model Systems for Mechanistic Research

In vitro studies using cultured cells have been instrumental in dissecting the molecular mechanisms underlying the biological activities of Nitrosulindac. These models allow for controlled investigation of cellular processes in response to the compound.

Cancer Cell Line Panels for Elucidating Anti-proliferative and Apoptotic Mechanisms

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines, often proving more effective than its parent compound, sulindac (B1681787). aacrjournals.orgnih.gov

In human bladder carcinoma cell lines (T24, 647V, and 1207), this compound induced a time- and concentration-dependent decrease in cell viability, an effect not observed with sulindac at the same concentrations. aacrjournals.org The compound's cytotoxic and anti-proliferative activities were accompanied by alterations in the cell cycle, including the accumulation of cells in different phases and the induction of mitotic arrest in 647V and 1207 cells. aacrjournals.org Furthermore, this compound treatment led to a significant increase in apoptosis in T24 and 647V cells. aacrjournals.org

Studies on human prostate cancer cell lines (PNT1A, LNCaP, and PC3) also revealed the anti-proliferative and pro-apoptotic prowess of this compound. nih.gov It exerted a cytotoxic effect on all three cell lines and an anti-proliferative effect specifically on the cancerous LNCaP and PC3 cells. nih.govebi.ac.uk These effects were associated with cell cycle alterations and mitotic arrest. nih.govebi.ac.uk

In the context of colon adenocarcinoma, this compound has been shown to be a more potent inhibitor of cell growth compared to sulindac. nih.gov Its anti-neoplastic activity was demonstrated by its ability to inhibit the growth of colon cancer cells in soft agar (B569324) experiments at low concentrations. nih.govebi.ac.uk The mechanism in these cells appears to be more cytostatic, causing a slight disturbance of cell cycle parameters without involving the classical apoptosis pathway or the NF-kappa B pathway. nih.govebi.ac.uk

The enhanced potency of this compound is attributed to the combined properties of its nitric oxide-releasing moiety and the NSAID component. aacrjournals.org

Table 1: Effects of this compound on Various Cancer Cell Lines

| Cell Line Type | Observed Effects | Key Findings |

|---|---|---|

| Human Bladder Carcinoma (T24, 647V, 1207) | Cytotoxicity, Anti-proliferative, Cell cycle arrest, Apoptosis | More potent than sulindac; induced mitotic arrest and apoptosis. aacrjournals.org |

| Human Prostate Cancer (PNT1A, LNCaP, PC3) | Cytotoxicity, Anti-proliferative, Cell cycle arrest, Apoptosis | Effective against cancerous cell lines; induced mitotic arrest. nih.govebi.ac.uk |

Inflammatory Cell Models (e.g., Macrophages, Lymphocytes) for Immune Modulation Studies

The role of this compound in modulating immune responses has been investigated using inflammatory cell models. Macrophages, key players in the inflammatory process, can be polarized into different functional phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 types. nih.gov The production of nitric oxide is a hallmark of M1 macrophage activation and plays a complex role in inflammation. nih.govbristol.ac.uk

Classical activation of macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) leads to the expression of inducible nitric oxide synthase (iNOS), resulting in high levels of NO production. nih.gov This surge in NO can modulate the metabolic landscape of the macrophage, impacting the tricarboxylic acid (TCA) cycle and leading to the accumulation of metabolites like itaconate, which has antimicrobial and anti-inflammatory functions. nih.gov Studies have shown that NO can regulate the levels of key TCA cycle metabolites such as citrate (B86180) and succinate. nih.gov

While direct studies on this compound's effect on macrophage and lymphocyte polarization are not extensively detailed in the provided context, the known immunomodulatory effects of NO suggest a potential mechanism. The release of NO from this compound could influence macrophage function, potentially shifting the M1/M2 balance and modulating the production of inflammatory cytokines. T cells and macrophages engage in intricate interactions, with T cells activating macrophages through cytokines, and macrophages, in turn, producing substances like nitric oxide that can have cytotoxic effects. bristol.ac.uk

Endothelial Cell Models for Angiogenesis Pathway Disruption

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is often regulated by signaling pathways involving vascular endothelial growth factor (VEGF). nih.gov The endothelial nitric oxide synthase (eNOS) pathway, which produces NO in endothelial cells, is a key component of VEGF-mediated angiogenesis. nih.gov

Nitric oxide itself has a complex, often dose-dependent, role in angiogenesis. Exogenous NO donors have been shown to enhance angiogenesis in some contexts, partly through the synthesis of VEGF and activation of the cGMP pathway. nih.gov However, the disruption of NO signaling can also inhibit angiogenesis.

While direct studies on this compound in endothelial cell models for angiogenesis disruption are not detailed in the provided results, the compound's NO-donating property suggests it could modulate these pathways. The local release of NO in the tumor microenvironment could potentially interfere with the delicate balance of pro- and anti-angiogenic signals required for new blood vessel formation.

In Vivo Non-Human Animal Models for Pathway Validation and Mechanistic Elucidation

In vivo animal models are crucial for validating the mechanistic findings from in vitro studies and for understanding the effects of this compound in a whole-organism context.

Carcinogenesis Models (e.g., Chemoprevention Mechanisms in Rodent Tumorigenesis Models)

Rodent models of carcinogenesis are essential for studying the process of tumor development and for evaluating the efficacy of chemopreventive agents. nih.gov These models often involve the use of chemical carcinogens, like azoxymethane (B1215336) (AOM) or 7,12-dimethylbenz(a)anthracene (DMBA), to induce tumor formation in specific organs, such as the colon or mammary gland. nih.govplos.org

Studies using these models have shown that chemopreventive agents can act at various stages of carcinogenesis, from inhibiting the metabolic activation of carcinogens to modulating cellular transformation and promoting apoptosis in preneoplastic lesions. researchgate.net For example, in a rat model of colorectal cancer induced by AOM, dietary interventions have been shown to inhibit tumor formation by modulating genetic and epigenetic biomarkers. plos.org

Nitric oxide-donating NSAIDs (NO-NSAIDs), including this compound, have demonstrated chemopreventive properties in various preclinical models. nih.gov Their mechanism of action is complex and is thought to involve the modulation of several signaling pathways that ultimately lead to reduced cell proliferation and increased apoptosis. nih.gov The parent compound, sulindac, has been shown in in vivo studies to inhibit tumorigenesis. mdpi.com The addition of the NO-donating moiety in this compound is expected to enhance these chemopreventive effects.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulindac |

| Nitric oxide |

| Lipopolysaccharide |

| Interferon-gamma |

| Itaconate |

| Citrate |

| Succinate |

| Dextran sulfate (B86663) sodium |

| Azoxymethane |

| 7,12-dimethylbenz(a)anthracene |

| Interleukin-6 |

Cardiovascular System Models for Endothelial Function Studies (Mechanistic Focus)

The vascular endothelium is a critical regulator of vascular tone and structure. smw.ch Its dysfunction is implicated in the development of numerous cardiovascular diseases. smw.chfrontiersin.orgnih.gov Endothelial cells release various factors that control blood flow, inflammation, and thrombosis. mdpi.com A key characteristic of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a potent vasodilator. mdpi.com

In preclinical models, inflammatory stimuli can impair endothelial function, leading to reduced NO production and increased oxidative stress. frontiersin.org This environment of inflammation and oxidative stress is a hallmark of endothelial dysfunction. frontiersin.orgnih.gov The study of compounds that can modulate these pathways in non-human cardiovascular system models is crucial for understanding potential therapeutic mechanisms. While direct studies on this compound's effects on endothelial function in specific non-human cardiovascular models were not found in the provided search results, the compound is recognized as a nitric oxide-donating non-steroidal anti-inflammatory drug (NO-NSAID). suny.eduebi.ac.uk This characteristic suggests a potential to influence endothelial function by providing an exogenous source of NO, which could theoretically counteract the NO depletion seen in dysfunctional endothelium.

Biotransformation and Pharmacokinetic Profiles in Non-Human Systems (Mechanistic Focus)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) in non-human systems is fundamental to predicting its behavior. nih.govnih.goveuropa.eu Animal models are routinely used to understand the metabolic fate and pharmacokinetic profile of new chemical entities. nih.govbiotechfarm.co.ilnih.gov

Metabolic Fate of this compound in Hepatic Microsomes and Animal Models (Phase I and Phase II Metabolism)

The liver is the primary organ responsible for drug metabolism, which is broadly categorized into Phase I and Phase II reactions. msdvetmanual.comoyc.co.jpfrontiersin.org Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on the parent drug. msdvetmanual.comnews-medical.net Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, rendering them more water-soluble for excretion. msdvetmanual.comfrontiersin.org

Hepatic microsomes, which are subcellular fractions of the liver, are a common in vitro tool for studying Phase I and some Phase II metabolism. oyc.co.jpfrontiersin.orgfda.govenamine.net They contain a high concentration of CYP enzymes. oyc.co.jp Studies using hepatic microsomes from different animal species such as rats, mice, and dogs can reveal species-specific metabolic pathways. nih.govnih.gov For instance, comparisons of in vitro hepatic enzyme activities have shown that both rhesus and cynomolgus monkeys generally exhibit higher metabolic activity for both Phase I and Phase II metabolism compared to humans, while dogs show more varied differences. nih.gov

The S9 fraction, which includes both microsomal and cytosolic enzymes, can be used to investigate both Phase I and a broader range of Phase II metabolic pathways, including sulfation and acetylation, when supplemented with appropriate cofactors. fda.govenamine.neteuropa.eu While specific data on the metabolic fate of this compound in hepatic microsomes and animal models was not detailed in the provided search results, it is known that its parent compound, sulindac, undergoes metabolic transformations. Understanding the metabolism of this compound would involve identifying its primary metabolites formed through Phase I and Phase II enzymatic reactions in relevant animal models.

Table 1: Key Enzymes in Drug Metabolism

| Phase | Enzyme Superfamily/Family | Primary Function | Location |

| Phase I | Cytochrome P450 (CYP) | Oxidation, reduction, hydrolysis | Endoplasmic Reticulum (Microsomes) |

| Phase I | Flavin-containing Monooxygenases (FMO) | Oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds | Endoplasmic Reticulum (Microsomes) |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Endoplasmic Reticulum (Microsomes) |

| Phase II | Sulfotransferases (SULTs) | Sulfation | Cytosol |

| Phase II | Glutathione (B108866) S-transferases (GSTs) | Glutathione conjugation | Cytosol & Microsomes |

| Phase II | N-acetyltransferases (NATs) | Acetylation | Cytosol |

This table provides a general overview of major drug-metabolizing enzymes and is not specific to this compound.

Distribution Patterns in Non-Human Tissues at the Molecular Level

Following absorption, a drug distributes into various tissues, a process influenced by factors such as blood flow, tissue permeability, and binding to plasma and tissue components. nih.gov The distribution pattern is critical for understanding a drug's site of action and potential for accumulation. nih.gov

In non-human models, the distribution of a compound can be assessed by measuring its concentration in different organs and tissues at various time points after administration. nih.gov For example, studies in mice have shown that transplanted human progenitor cells distribute to multiple organs, with higher frequencies in highly perfused tissues like the liver and lungs. nih.gov The distribution can be organ-specific, as seen with natural killer cells which populate tissues like the liver, lungs, and gut in distinct patterns. frontiersin.org The molecular mechanisms governing this distribution often involve interactions with specific cellular components or transporters within the tissues. While specific studies detailing the tissue distribution of this compound at the molecular level in non-human systems were not available in the search results, such investigations would be crucial to identify target tissues and understand its pharmacokinetic profile.

Excretion Pathways and Their Enzymatic Mechanisms

The elimination of a drug and its metabolites from the body occurs through various excretion pathways, primarily via the kidneys (urine) and the liver (bile and feces). biotechfarm.co.iliu.edu The rate and route of excretion are key determinants of a drug's duration of action and potential for accumulation. biotechfarm.co.il

Animal models, particularly rodents, are often used to study excretion pathways as they can mirror human processes. biotechfarm.co.il These studies involve collecting and analyzing urine, feces, and bile to quantify the amount of the parent drug and its metabolites eliminated over time. biotechfarm.co.il The enzymatic mechanisms underlying excretion often involve the same Phase II enzymes that facilitate metabolism, by creating hydrophilic conjugates that are more easily transported out of the body. msdvetmanual.com Renal excretion involves glomerular filtration, active tubular secretion, and passive tubular reabsorption, processes that can be influenced by drug transporters. nih.gov Biliary excretion is another important route, particularly for larger molecules and conjugates, which are transported from hepatocytes into the bile. Understanding the primary excretion routes for this compound in preclinical species is essential for predicting its clearance in humans.

Role of Drug Transporters in this compound Disposition (Non-Human)

Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and excretion of drugs and their metabolites. nih.govresearchgate.netbasicmedicalkey.comnih.gov They are broadly classified into two major superfamilies: the ATP-Binding Cassette (ABC) transporters and the Solute Carrier (SLC) transporters. nih.govnih.govchemisgroup.us

ABC transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Proteins (MRPs/ABCCs), are efflux transporters that actively pump substrates out of cells, often against a concentration gradient. nih.govchemisgroup.usnih.gov They are strategically located in tissues like the intestine, liver, kidney, and the blood-brain barrier, where they function to limit the absorption and tissue penetration of xenobiotics and facilitate their excretion. basicmedicalkey.comchemisgroup.us The presence of MRPs has been noted in various epithelia, suggesting a role in protecting the organism from foreign compounds. nih.gov

SLC transporters, including the Organic Anion-Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), are primarily uptake transporters that facilitate the movement of substrates into cells. researchgate.netbasicmedicalkey.com They are vital for the hepatic and renal uptake of drugs from the bloodstream, a critical step for subsequent metabolism and elimination. basicmedicalkey.com

The interaction of a drug with these transporters can significantly impact its pharmacokinetic profile. chemisgroup.us While direct studies on the interaction of this compound with specific drug transporters in non-human systems were not found, its disposition would likely be influenced by these transport mechanisms. For instance, its uptake into hepatocytes for metabolism could be mediated by OATPs, while its excretion and that of its metabolites could be facilitated by MRPs or other ABC transporters.

Table 2: Major Drug Transporter Families and Their Functions

| Transporter Superfamily | Family | Direction of Transport | Primary Function in Drug Disposition |

| ATP-Binding Cassette (ABC) | ABCB (e.g., P-gp/MDR1) | Efflux (Out of cell) | Limit intestinal absorption, facilitate biliary and renal excretion, restrict brain penetration. |

| ATP-Binding Cassette (ABC) | ABCC (e.g., MRPs) | Efflux (Out of cell) | Transport of drug conjugates (e.g., glucuronides, glutathione conjugates) out of cells for excretion. |

| ATP-Binding Cassette (ABC) | ABCG (e.g., BCRP) | Efflux (Out of cell) | Efflux of a wide range of drugs and their metabolites. |

| Solute Carrier (SLC) | SLCO (OATPs) | Uptake (Into cell) | Mediate hepatic uptake of drugs from the blood. |

| Solute Carrier (SLC) | SLC22A (OATs, OCTs) | Uptake (Into cell) | Mediate renal and hepatic uptake of drugs. |

This table provides a general overview of major drug transporter families and is not specific to this compound.

Advanced Research Methodologies and Computational Approaches in Nitrosulindac Studies

Spectroscopic and Spectrometric Techniques for Molecular Characterization and Interaction Studies

Spectroscopic and spectrometric methods are fundamental in characterizing the structure of Nitrosulindac and its interactions with biological macromolecules. These techniques provide critical insights into the initial events of drug-target engagement.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for obtaining atomic-resolution information on the structure and dynamics of molecules in solution. In the context of this compound, NMR can be used to confirm the chemical structure of the compound and its metabolites. Furthermore, it is extensively applied to study protein-ligand interactions. frontiersin.org Techniques like Chemical Shift Perturbation (CSP) can map the binding site of this compound on a target protein by monitoring changes in the chemical shifts of the protein's nuclei upon addition of the drug. frontiersin.org

Mass Spectrometry (MS) : Mass spectrometry is indispensable for the accurate determination of molecular weight and for the structural elucidation of this compound and its biotransformation products. youtube.com When coupled with liquid chromatography (LC-MS), it is the cornerstone of proteomic and metabolomic analyses, allowing for the identification and quantification of thousands of proteins and metabolites in a single experiment. uninet.edunih.gov In this compound research, MS-based quantitative proteomics is crucial for studying S-nitrosylation, a key post-translational modification mediated by the nitric oxide (NO) released from the drug. nih.gov

Electron Spin Resonance (ESR) Spectroscopy : As this compound's mechanism involves the release of the free radical nitric oxide, ESR spectroscopy is a uniquely suited technique for its study. ESR (also known as Electron Paramagnetic Resonance or EPR) detects and characterizes species with unpaired electrons, such as NO. It has been specifically utilized in studies to monitor this compound in biological systems, such as in the rat. dntb.gov.ua

Fluorescence and Electronic Absorption Spectroscopy : These techniques are valuable for studying binding interactions, particularly with targets like DNA. mdpi.com Changes in the fluorescence or absorption spectra of a target molecule or the drug itself upon binding can be used to determine binding affinity and stoichiometry. mdpi.com

Table 1: Spectroscopic and Spectrometric Methods in this compound Research

| Technique | Application | Specific Insights for this compound |

|---|---|---|

| NMR Spectroscopy | Molecular structure confirmation; Protein-ligand interaction analysis. frontiersin.org | Confirming the structure of this compound and its metabolites; Mapping the binding interface with target proteins like COX-2. frontiersin.org |

| Mass Spectrometry (MS) | Molecular weight determination; Identification of proteins and metabolites. youtube.com | Identifying metabolites of this compound; Quantifying changes in protein expression and S-nitrosylation upon treatment. nih.gov |

| ESR Spectroscopy | Detection and characterization of free radicals. | Direct detection and monitoring of nitric oxide release from this compound in biological samples. dntb.gov.ua |

| Fluorescence Spectroscopy | Studying binding kinetics and affinity. mdpi.com | Quantifying the interaction of this compound or its parent compound with biological targets. |

Advanced Microscopy Techniques for Subcellular Localization and Morphological Analysis (e.g., Confocal, Electron Microscopy for Mechanistic Studies)

To understand how this compound exerts its effects within a cell, it is essential to visualize its location and the morphological changes it induces. Advanced microscopy provides the spatial resolution necessary for these mechanistic investigations. ccmb.res.in

Confocal Fluorescence Microscopy : This is a high-resolution optical imaging technique used to visualize fluorescently labeled molecules within cells. nih.gov By tagging proteins of interest with fluorescent markers, researchers can observe their subcellular localization and track their movement in real-time in living cells. nih.gov For a drug like this compound, which is known to induce apoptosis and affect cell cycle progression, confocal microscopy can be used to visualize key events such as the translocation of transcription factors to the nucleus, the release of cytochrome c from mitochondria, or the co-localization of the drug with its intracellular targets. enamine.netjci.org The technique is central to demonstrating the intracellular co-localization of two proteins or a drug and its target. nih.govblochlab.com

Electron Microscopy (EM) : EM offers significantly higher resolution than light microscopy, enabling the detailed visualization of subcellular ultrastructure. Transmission Electron Microscopy (TEM) can reveal fine morphological changes associated with apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, providing definitive evidence of a drug's apoptotic-inducing effects. Scanning Electron Microscopy (SEM) provides detailed images of the cell surface, which can also be altered during apoptosis or other cellular processes affected by drug treatment.

Table 2: Applications of Advanced Microscopy in Mechanistic Drug Studies

| Microscopy Technique | Primary Application | Examples of Mechanistic Insights |

|---|---|---|

| Confocal Microscopy | Subcellular localization and co-localization of fluorescently labeled molecules. nih.govresearchgate.net | Tracking the movement of proteins involved in apoptosis; Visualizing this compound's interaction with specific organelles; Monitoring changes in mitochondrial membrane potential. enamine.netscispace.com |

| Electron Microscopy | High-resolution analysis of cellular and subcellular morphology. ccmb.res.in | Identifying ultrastructural hallmarks of apoptosis (e.g., chromatin condensation); Observing changes in organelle structure (e.g., mitochondria, endoplasmic reticulum) after drug treatment. |

Computational Chemistry and Molecular Modeling for this compound

Computational chemistry and molecular modeling are powerful in silico tools that complement experimental research by providing predictive insights into molecular interactions and properties. atomistica.onlinenih.gov These methods accelerate drug discovery by enabling the rational design of new compounds and helping to elucidate mechanisms of action at an atomic level. nuvisan.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. jscimedcentral.com This method is used to predict the binding mode and affinity of this compound to its known or putative targets. jscimedcentral.comdntb.gov.ua The process involves sampling numerous possible conformations of the ligand within the target's binding site and using a scoring function to rank the most stable complexes. jscimedcentral.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed. MD simulations use the principles of classical mechanics to simulate the movements of atoms and molecules over time, providing a view of the dynamic stability of the predicted drug-target complex and revealing subtle conformational changes that may occur upon binding. nuvisan.comnih.gov

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netfrontiersin.org By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds based solely on their structure. nih.gov

For this compound, QSAR studies would involve synthesizing and testing a series of structural analogs and then using computational software to derive a model. researchgate.net This model would identify key structural features, or "descriptors" (e.g., molecular weight, charge, lipophilicity), that are critical for the desired biological effect. nih.govresearchgate.net The resulting model can then guide the rational design of more potent and selective derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Omics Technologies in this compound Mechanistic Research

Omics technologies enable the large-scale, high-throughput analysis of entire sets of biological molecules, providing a holistic view of a drug's impact on cellular systems. humanspecificresearch.orgnih.govnih.gov

Transcriptomics : This field involves the study of the complete set of RNA transcripts (the transcriptome) in a cell. Using techniques like DNA microarrays or RNA-sequencing (RNA-Seq), researchers can measure how the expression levels of thousands of genes change in response to this compound treatment. princeton.edu A transcriptional profiling study has been performed on prostate cancer cells treated with this compound to investigate its effects, particularly under hypoxic conditions. princeton.edu

Proteomics : Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. humanspecificresearch.org For this compound, a key application of proteomics is the identification of proteins that are S-nitrosated by the released nitric oxide. nih.gov Quantitative proteomic techniques, often using mass spectrometry, can compare the proteomes of treated versus untreated cells to identify proteins whose expression is altered or that have undergone this specific post-translational modification, revealing the downstream pathways affected by the drug. nih.govnih.gov

Metabolomics : This is the comprehensive analysis of all small-molecule metabolites in a biological sample. youtube.comnih.gov By comparing the metabolic profiles of cells or organisms before and after this compound administration, researchers can identify which metabolic pathways are perturbed. researchgate.netyoutube.com This can reveal biomarkers of drug efficacy and provide deep insight into the functional consequences of the drug's action. uninet.edunih.gov For instance, integrating metabolomics with proteomics can identify metabolic enzymes that are functionally regulated by S-nitrosation. nih.gov

Table 3: Omics Technologies in this compound Research

| Omics Field | Core Analysis | Key Application for this compound |

|---|---|---|

| Transcriptomics | Gene expression profiling (RNA). princeton.edu | Identifying genes and pathways whose expression is altered by this compound treatment in cancer cells. princeton.edu |

| Proteomics | Protein expression, modifications, and interactions. uninet.eduhumanspecificresearch.org | Identifying protein targets of S-nitrosylation; Discovering changes in protein abundance that mediate the drug's effects. nih.govnih.gov |

| Metabolomics | Small molecule metabolite profiling. nih.gov | Identifying metabolic pathways disrupted by this compound; Discovering biomarkers of drug response. researchgate.netnih.gov |

Transcriptomics (RNA-Seq, Microarray) for Gene Expression Profiling

Transcriptomics is the study of the complete set of RNA transcripts produced by the genome under specific circumstances. Methodologies like RNA sequencing (RNA-Seq) and DNA microarrays are powerful tools for profiling gene expression changes induced by a compound like this compound. nih.gov These techniques can reveal which genes are up- or down-regulated in response to the drug, providing insights into the cellular pathways that are activated or inhibited.

RNA-Seq offers a comprehensive and unbiased view of the transcriptome, capable of detecting both known and novel transcripts with high sensitivity and a broad dynamic range. jci.org In contrast, microarrays rely on pre-designed probes to measure the expression of known genes. nih.gov While both methods are valuable for generating gene expression profiles, RNA-Seq is now often favored for its ability to provide a more detailed and complete picture of the transcriptional landscape. jci.org

Table 1: Potential Gene Targets for this compound Transcriptomic Studies

| Gene Category | Potential for this compound-Induced Changes | Rationale |

| Cell Cycle Regulators | Up- or down-regulation of genes controlling cell cycle progression. | This compound has been shown to induce cell cycle arrest. nih.govnih.gov |

| Apoptosis-Related Genes | Modulation of pro- and anti-apoptotic gene expression. | The compound is known to induce apoptosis in cancer cells. nih.govnih.gov |

| Inflammatory Response Genes | Alteration in the expression of genes involved in inflammation. | As an NSAID derivative, effects on inflammatory pathways are expected. |

| Signal Transduction Pathways | Changes in genes related to pathways like Wnt and NF-κB. | NO-NSAIDs are known to affect these signaling cascades. portlandpress.com |

Proteomics for Protein Abundance and Post-Translational Modification Analysis

Proteomics involves the large-scale study of proteins, their expression levels, and their post-translational modifications (PTMs). researchgate.net Mass spectrometry-based techniques are the cornerstone of proteomics, allowing for the identification and quantification of thousands of proteins in a biological sample. researchgate.netnih.gov This approach is critical for understanding the functional consequences of gene expression changes and for identifying direct protein targets of a drug.

A key aspect of this compound's mechanism is the release of nitric oxide (NO), which can lead to specific PTMs, most notably S-nitrosylation of cysteine residues in proteins. researchgate.net This modification can alter a protein's function, stability, or localization. biorxiv.org Proteomic studies can identify which proteins are S-nitrosylated in response to this compound, providing direct evidence of its molecular targets.

While large-scale proteomic studies on this compound are limited in the public domain, some research has identified changes in the expression of specific proteins. For example, a study on the effect of NO-sulindac on UVB-induced skin carcinogenesis found significant alterations in the expression of proteins involved in cell proliferation and apoptosis. nih.gov

Table 2: Observed Protein Expression Changes in Response to NO-Sulindac in a Skin Cancer Model

| Protein | Function | Observed Change with NO-Sulindac Treatment | Reference |

| PCNA | Cell Proliferation | Reduced expression | nih.gov |

| Cyclin D1 | Cell Cycle Progression | Reduced expression | nih.gov |

| Bax | Pro-apoptotic | Increased expression | nih.gov |

| Bcl-2 | Anti-apoptotic | Reduced expression | nih.gov |

| Fibronectin | Mesenchymal Marker | Marked decrease in expression | nih.gov |

| N-cadherin | Mesenchymal Marker | Marked decrease in expression | nih.gov |

| E-cadherin | Epithelial Marker | Increase in expression | nih.gov |

This data is from a study on UVB-induced skin carcinogenesis in mice and illustrates the type of findings a proteomic approach can yield. nih.gov

Metabolomics for Endogenous Metabolic Pathway Perturbations